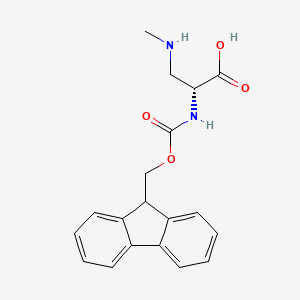
Fmoc-beta-N-methylamino-D-Ala
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is commonly used in solid-phase peptide synthesis due to its ability to protect the amino group during the synthesis process . This compound is particularly valuable in the field of organic chemistry for the synthesis of peptides and other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-N-methylamino-D-Ala typically involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. One common method involves reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . Another method uses 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers has streamlined the production process, making it more efficient and cost-effective .
化学反応の分析
Types of Reactions
Fmoc-beta-N-methylamino-D-Ala undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry
In chemistry, Fmoc-beta-N-methylamino-D-Ala is used as a building block for the synthesis of peptides and other complex molecules. Its ability to protect the amino group during synthesis makes it a valuable tool for chemists .
Biology
In biology, this compound is used in the study of protein structure and function. It is often incorporated into peptides to investigate their biological activity and interactions with other molecules .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its stability and compatibility with various biological systems make it an ideal candidate for drug design and development .
Industry
In industry, this compound is used in the production of various peptide-based products, including pharmaceuticals, cosmetics, and food additives. Its versatility and ease of synthesis make it a valuable asset for industrial applications .
作用機序
The mechanism of action of Fmoc-beta-N-methylamino-D-Ala involves its ability to protect the amino group during peptide synthesis. The Fmoc group is base-labile, meaning it can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . This compound interacts with various molecular targets and pathways, including enzymes involved in peptide synthesis and degradation .
類似化合物との比較
Similar Compounds
Fmoc-beta-alanine: Another derivative of alanine used in peptide synthesis.
Fmoc-alpha-methylamino-D-alanine: Similar in structure but with a different substitution pattern.
Fmoc-beta-N-methylamino-L-alanine: The L-isomer of the compound.
Uniqueness
Fmoc-beta-N-methylamino-D-Ala is unique due to its specific substitution pattern and stereochemistry. This compound offers distinct advantages in terms of stability and reactivity compared to its analogs .
特性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(methylamino)propanoic acid |
InChI |
InChI=1S/C19H20N2O4/c1-20-10-17(18(22)23)21-19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,20H,10-11H2,1H3,(H,21,24)(H,22,23)/t17-/m1/s1 |
InChIキー |
UDZVRDNZMFOMDK-QGZVFWFLSA-N |
異性体SMILES |
CNC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CNCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)
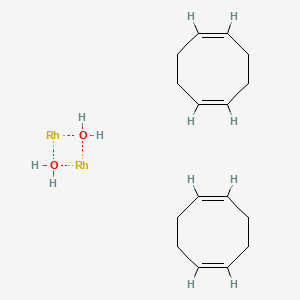
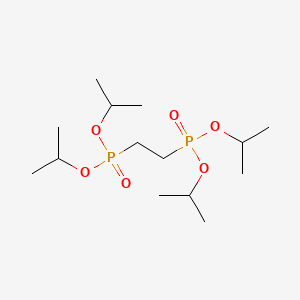
![7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)
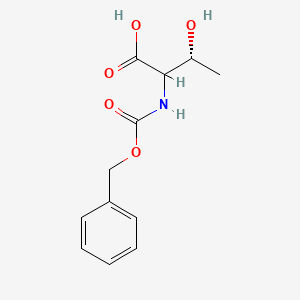
![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)

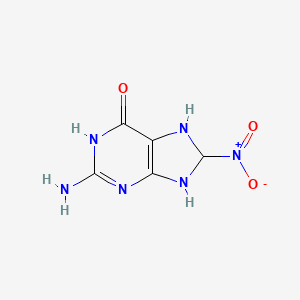
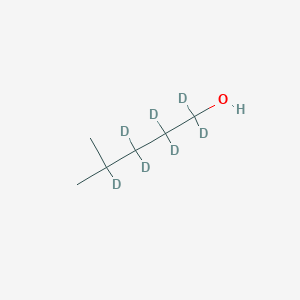
![3-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13400193.png)

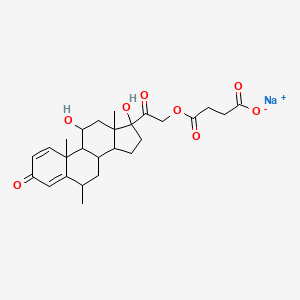
![4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B13400212.png)
